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molecular formula C11H12N2O B8653896 1-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone

1-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No. B8653896
M. Wt: 188.23 g/mol
InChI Key: CPODNMMMOSNTCG-UHFFFAOYSA-N
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Patent
US07718801B2

Procedure details

2 g of 2-amino-3-picoline was dissolved in a mixture solvent of 10 mL of tetrahydrofuran and 5 mL of diethyl ether, 4.4 mL of 3-chloroacetyl acetone was added, and heated overnight under reflux. The reaction mixture was cooled back to room temperature, diluted with ethyl acetate, and then washed with water and with saturated brine in the subsequent order. After drying the organic layer over anhydrous magnesium sulfate, the insolubles were filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was dissolved in a small amount of chloroform and solidified by adding hexane, to obtain 664 mg of 1-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone [38-1] as a light grey solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[CH2:10][C:11]([CH2:13][C:14](=O)[CH3:15])=[O:12]>O1CCCC1.C(OCC)C.C(OCC)(=O)C>[CH3:15][C:14]1[N:1]=[C:2]2[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]2[C:13]=1[C:11](=[O:12])[CH3:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
4.4 mL
Type
reactant
Smiles
ClCC(=O)CC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
washed with water and with saturated brine in the subsequent order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic layer over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in a small amount of chloroform
ADDITION
Type
ADDITION
Details
by adding hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CC=C2C)C1C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 664 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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